L-LEUCINE (15N)
Description
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodologies for L Leucine 15n Production and Preparation
Biosynthetic Pathways for L-Leucine (¹⁵N) Enrichment
Biosynthetic methods leverage the natural metabolic machinery of microorganisms or enzymes to incorporate the ¹⁵N isotope into the L-Leucine molecule. These approaches are often favored for their stereospecificity, yielding the biologically active L-isomer.
Microbial Fermentation Techniques
Microbial fermentation is a primary method for producing ¹⁵N-labeled L-Leucine. vulcanchem.commdpi.com This process typically involves cultivating microorganisms in a defined minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as [¹⁵N]ammonium sulfate (B86663) or ¹⁵NH₄Cl. nih.govnih.gov As the microorganisms grow, they utilize this labeled nitrogen to synthesize amino acids, including L-Leucine.
Several microorganisms have been employed for this purpose, with Corynebacterium glutamicum and Escherichia coli being prominent examples. vulcanchem.commdpi.comnih.gov Corynebacterium glutamicum, a known overproducer of glutamic acid, can be induced to produce L-Leucine by manipulating the culture medium. nih.gov For instance, supplementing the medium with [¹⁵N]ammonium sulfate and sodium alpha-ketoisocaproate, a precursor to leucine (B10760876), can lead to significant production of L-[¹⁵N]Leucine. nih.gov Research has shown that this method can achieve a production level of 138 µmol/ml with an isotopic efficiency of 90%. nih.gov
Similarly, genetically engineered strains of Escherichia coli have been developed to enhance L-Leucine production. mdpi.com Optimization of fermentation conditions, such as the carbon-to-nitrogen (C/N) ratio, is critical for maximizing yield. mdpi.com For example, a C/N ratio of 15:1 has been found to be optimal for L-leucine production in certain E. coli strains. mdpi.com The process involves growing the microbial culture, harvesting the cells, and then extracting and purifying the labeled L-Leucine. nih.gov
Table 1: Microbial Fermentation Parameters for L-[¹⁵N]Leucine Production
| Parameter | Condition | Result | Reference |
| Microorganism | Corynebacterium glutamicum (ATCC 13032) | Production of 138 µmol/ml L-[¹⁵N]Leucine | nih.gov |
| Nitrogen Source | [¹⁵N]ammonium sulfate | 90% isotopic efficiency | nih.gov |
| Precursor | Sodium alpha-ketoisocaproate | --- | nih.gov |
| Microorganism | Escherichia coli | Enhanced L-Leucine titer | mdpi.com |
| C/N Ratio | 15:1 | Peak L-Leucine production | mdpi.com |
| Nitrogen Source | ¹⁵N-ammonium sulfate | Cost-effective labeling | nih.gov |
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a more controlled in vitro method for producing L-[¹⁵N]Leucine. researchgate.net This approach typically utilizes isolated enzymes to catalyze the conversion of a specific precursor into the desired labeled amino acid. A common strategy involves the reductive amination of α-keto acids. researchgate.nettandfonline.com
For the synthesis of L-[¹⁵N]Leucine, the enzyme leucine dehydrogenase (LeuDH) is employed. researchgate.net LeuDH catalyzes the reversible oxidative deamination of L-leucine to α-ketoisocaproate. researchgate.net In the synthetic direction, it facilitates the reductive amination of α-ketoisocaproate using a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, and a reducing equivalent, typically NADH. researchgate.net
To ensure a continuous supply of NADH, a regeneration system is often coupled to the primary reaction. A popular choice is the use of glucose dehydrogenase (GlcDH) and glucose, which oxidizes glucose to regenerate NADH from NAD+. tandfonline.com This coupled enzymatic system allows the reaction to proceed efficiently towards the synthesis of L-[¹⁵N]Leucine. This method has been reported to produce L-[¹⁵N]Leucine with a yield of 85%. researchgate.net The key advantage of enzymatic synthesis is its high stereospecificity, exclusively producing the L-isomer.
Chemical Synthesis of L-Leucine (¹⁵N)
Chemical synthesis provides an alternative to biosynthetic methods for producing L-[¹⁵N]Leucine. These methods often start from labeled precursors and involve a series of chemical reactions to construct the final molecule. One reported method involves the alkylation of di-tert-butyl [¹⁵N]imidodicarbonate with a suitable triflate precursor derived from an α-hydroxy carboxylic acid. rsc.org This approach allows for the synthesis of enantiomerically pure Boc-protected L-[¹⁵N]Leucine, which can then be deprotected to yield the final product. rsc.org
While chemical synthesis offers versatility, it can present challenges in controlling stereochemistry, potentially leading to racemic mixtures that require subsequent resolution. vulcanchem.com However, specific chiral synthesis routes have been developed to overcome this limitation, ensuring the production of the desired L-enantiomer with high chiral purity. rsc.org
Isotopic Purity Assessment and Quality Control
Ensuring the isotopic enrichment and purity of the final L-Leucine (¹⁵N) product is paramount for its intended applications. Several analytical techniques are employed for this critical quality control step.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for assessing the purity and structure of L-Leucine (¹⁵N). ncsu.eduwikipedia.org Specifically, ¹⁵N NMR spectroscopy can directly detect the presence and chemical environment of the ¹⁵N nucleus. wikipedia.orghuji.ac.il The chemical shift of the ¹⁵N atom provides information about its bonding environment, confirming the successful incorporation of the isotope into the amino acid structure. ncsu.edu
Mass Spectrometry for Isotopic Integrity
Mass spectrometry (MS) is an essential tool for determining the isotopic enrichment and integrity of L-Leucine (¹⁵N). nih.govnist.gov This technique separates ions based on their mass-to-charge ratio, allowing for the precise measurement of the mass of the labeled molecule. By comparing the mass of the labeled L-Leucine to its unlabeled counterpart, the incorporation of the ¹⁵N isotope can be confirmed. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a commonly used method where the amino acid is first derivatized and then separated by gas chromatography before being analyzed by the mass spectrometer. nih.govthermofisher.com The resulting mass spectrum will show a molecular ion peak shifted by one mass unit for each incorporated ¹⁵N atom. nih.gov The relative intensities of the isotopic peaks can be used to calculate the atom percent enrichment of ¹⁵N, which is a critical measure of the quality of the labeled compound. nih.govnist.gov For example, electron impact (EI) mass spectrometry has been used to show a 95 atom% enrichment for L-[¹⁵N]Leucine produced via microbial fermentation. nih.gov More advanced techniques like isotope ratio mass spectrometry (IRMS) can provide even more precise measurements of isotopic ratios. thermofisher.comresearchgate.net
Analytical Techniques for L Leucine 15n Isotopic Measurement
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of ¹⁵N-labeled L-Leucine. It combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to identify and quantify different isotopologues. For GC-MS analysis, amino acids like L-Leucine must first be derivatized to increase their volatility. ubbcluj.roresearchgate.netnih.gov This chemical modification makes them suitable for gas-phase analysis. ucdavis.eduresearchgate.net
The derivatized sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). ubbcluj.ro By monitoring specific ions, researchers can determine the isotopic enrichment of ¹⁵N in the L-Leucine molecule. For instance, the electron impact spectrum of derivatized L-[¹⁵N]leucine can show a 95 atom% enrichment. nih.gov
GC-MS is a highly sensitive and specific method, capable of detecting and quantifying low levels of labeled compounds in complex biological matrices such as plasma and tissue extracts. ubbcluj.ro This makes it an invaluable tool for metabolic studies.
Single-Ion Monitoring Gas Chromatography-Mass Spectrometry (SIM-GCMS)
A more targeted and sensitive application of GC-MS is Single-Ion Monitoring (SIM). Instead of scanning a full mass spectrum, the mass spectrometer is set to detect only a few specific ions of interest. ubbcluj.romdpi.com For L-Leucine (¹⁵N) analysis, this would involve monitoring the m/z of the derivatized, unlabeled L-Leucine and the corresponding ion that is one mass unit heavier due to the presence of the ¹⁵N isotope. core.ac.uk
This approach significantly increases the signal-to-noise ratio, allowing for the detection of very low levels of isotopic enrichment. ubbcluj.romdpi.com SIM-GCMS is particularly useful in studies where the incorporation of the ¹⁵N tracer into proteins or other metabolic pools is expected to be low. nih.gov The high sensitivity and specificity of SIM-GC/MS make it a powerful technique for quantitative work at the nanogram and picogram levels, often achieved through isotopic dilution. ubbcluj.ro
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly precise technique for measuring the isotopic composition of individual compounds. cambridge.orgjamstec.go.jp In this method, the sample containing L-Leucine (¹⁵N) is first derivatized and then separated by gas chromatography. ucdavis.edu As the derivatized L-Leucine elutes from the GC column, it is passed through a combustion furnace, where it is converted into simple gases like nitrogen (N₂) and carbon dioxide (CO₂). ucdavis.edujamstec.go.jp
These gases are then introduced into an isotope ratio mass spectrometer (IRMS), which measures the ratio of the heavy isotope (¹⁵N) to the light isotope (¹⁴N) with very high precision. cambridge.org GC-C-IRMS is particularly advantageous for measuring very low levels of isotopic enrichment, making it suitable for studies of protein synthesis and amino acid metabolism in vivo. cambridge.orgnih.gov The technique requires good chromatography for reproducible high yields during purification and derivatization of complex biological samples. cambridge.org
| Parameter | GC-C-IRMS |
| Principle | Separation by GC, combustion to gas, and isotopic ratio measurement by IRMS. ucdavis.edujamstec.go.jp |
| Precision | High precision, with analytical error often less than 0.3–0.7‰. jamstec.go.jp |
| Sample Requirement | Can analyze nmol quantities of amino acids. researchgate.net |
| Application | Precise estimation of trophic levels and nitrogen flow in food webs. jamstec.go.jp |
| Derivatization | Required to make amino acids volatile for GC analysis. ucdavis.edu |
Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed for the precise measurement of stable isotope ratios. cambridge.org While often coupled with a separation technique like GC or an elemental analyzer, IRMS can also be used to analyze purified samples. cambridge.org In the context of L-Leucine (¹⁵N), a purified sample would be combusted or otherwise converted into nitrogen gas. cambridge.org
The N₂ gas is then introduced into the IRMS, which is designed to precisely measure the relative abundance of different isotopes (e.g., ¹⁵N/¹⁴N). mdpi.com IRMS instruments are capable of detecting very small differences in isotope ratios, making them the gold standard for high-precision isotopic analysis. nih.gov Continuous-flow IRMS (CF-IRMS) techniques have significantly improved the speed and sample throughput of these analyses. cambridge.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), have become increasingly important for the analysis of L-Leucine (¹⁵N) and other amino acids. springernature.comzivak.com A key advantage of LC-MS is that it often does not require derivatization of the amino acids, simplifying sample preparation. springernature.comnih.gov
In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and sensitivity. springernature.com In an LC-MS/MS experiment, a specific parent ion (e.g., protonated L-Leucine (¹⁵N)) is selected in the first mass analyzer, fragmented, and then the resulting daughter ions are analyzed in a second mass analyzer. springernature.comnih.gov This process, known as multiple-reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices like plasma. springernature.comrestek.com
| Feature | LC-MS/MS Method for BCAA Analysis |
| Sample Volume | 20 μL of plasma. springernature.comnih.gov |
| Sample Preparation | Protein precipitation, no derivatization required. springernature.comspringernature.com |
| Internal Standards | Leucine(¹³C₆;¹⁵N), Isoleucine(¹³C₆;¹⁵N), and Valine(¹³C₅;¹⁵N). springernature.com |
| Chromatography | Isocratic gradient on a mixed-mode Intrada column. springernature.com |
| Detection Mode | Multiple-reaction monitoring (MRM). springernature.com |
| Parent-to-Daughter Transitions | m/z 132.2 to 86.4 for Leucine (B10760876); m/z 139.2 to 92.4 for Leucine(¹³C₆;¹⁵N). springernature.comnih.gov |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Proteomics
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like peptides and proteins. sigmaaldrich.comscripps.edu In proteomics studies, MALDI-MS can be used to analyze proteins that have incorporated L-Leucine (¹⁵N).
In a typical MALDI experiment, the analyte is co-crystallized with a matrix material on a target plate. A laser is then used to desorb and ionize the analyte molecules, which are subsequently analyzed by a time-of-flight (TOF) mass spectrometer. scripps.edu When analyzing proteins from cells grown in the presence of ¹⁵N-labeled amino acids, the resulting protein will have a higher mass. By comparing the mass spectra of labeled and unlabeled proteins, researchers can quantify the incorporation of the stable isotope. MALDI-TOF/TOF tandem mass spectrometry can further be used for amino acid analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Enrichment and Metabolite Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure and isotopic labeling of molecules. portlandpress.comwhiterose.ac.uk While ¹³C NMR is more common for metabolic studies, ¹⁵N NMR can be used to directly observe the incorporation of ¹⁵N into L-Leucine and other metabolites. acs.orgnih.gov
The low natural abundance and lower gyromagnetic ratio of ¹⁵N make it less sensitive than ¹H or ¹³C NMR. portlandpress.com Therefore, studies involving ¹⁵N NMR often require the use of highly enriched samples. nih.gov However, advancements in NMR technology, such as higher magnetic fields and cryogenically cooled probes, have improved the sensitivity of ¹⁵N detection. rsc.org Two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹⁵N nucleus with its attached proton, providing both high resolution and enhanced sensitivity. rsc.orgnih.gov This allows for the identification and quantification of a wide range of nitrogen-containing metabolites in complex biological samples. nih.gov
| NMR Technique | Application in ¹⁵N Metabolite Analysis |
| ¹⁵N NMR | Direct observation of ¹⁵N incorporation into amino acids. acs.orgnih.gov |
| ¹H-¹⁵N HSQC | High-resolution and sensitive detection of ¹⁵N-labeled metabolites. rsc.orgnih.gov |
| Lowering Temperature | Reduces line broadening and facilitates characterization of ¹⁵N-labeled amino acids. nih.gov |
| AI-Designed Pulses | Enhance spectral sensitivity across the full range of ¹⁵N chemical shifts. rsc.org |
Applications of L Leucine 15n in Metabolic Research
Protein Kinetics and Turnover Studies
The dynamic nature of body proteins, constantly being synthesized and degraded, is a fundamental aspect of metabolism. L-Leucine (15N) is instrumental in quantifying these processes, providing researchers with the tools to assess the continuous state of protein turnover.
Whole-Body Protein Turnover Assessment
Tracer methods, such as those employing isotopically-labeled compounds, are ideal for exploring the dynamic aspects of protein metabolism. metsol.com The infusion of a tracer like L-Leucine (15N) is often coupled with the measurement of end products of nitrogen metabolism, such as 15N in urinary urea (B33335) or ammonia (B1221849), to determine the components of whole-body amino acid flux and, consequently, whole-body protein synthesis and catabolism. metsol.com
Fractional Protein Synthesis Rate (FSR) Measurements
The fractional protein synthesis rate (FSR) provides a measure of the rate at which new proteins are synthesized within a specific tissue or protein pool over a given time. This is a crucial parameter for understanding how various physiological states, nutritional interventions, or pathological conditions affect protein metabolism at a more localized level. The "flooding dose" technique, which involves administering a large dose of a labeled amino acid like [L-15N]leucine, is a common method for measuring FSR. nih.gov This approach rapidly elevates the intracellular concentration of the labeled amino acid, ensuring that the enrichment of the precursor pool for protein synthesis is high and relatively stable.
For example, one study utilized this technique to investigate the effects of tumor necrosis factor-α (TNF-α) on glutamine-stimulated protein synthesis in the small intestine of rats. nih.gov By measuring the incorporation of [L-15N]leucine into intestinal protein, researchers were able to determine the FSR and demonstrate that TNF-α can attenuate the positive effects of glutamine on protein synthesis in this tissue. nih.gov The FSR is calculated by measuring the enrichment of the labeled amino acid in both the free precursor pool and the resulting protein product over a specific time period. nih.gov In another application, quantitative proteomics studies have used 15N amino acid labeling to determine the FSR of specific proteins in cell cultures, with results for some proteins ranging between 44–76%. nih.gov
Protein Degradation and Proteolysis Dynamics
The study of protein degradation, or proteolysis, is essential for understanding the regulation of cellular processes and the removal of damaged or unnecessary proteins. Early research using 15N-labeled amino acids, including leucine (B10760876), revolutionized the understanding of protein dynamics by demonstrating that body proteins are in a constant state of flux, being both synthesized and broken down. rmmj.org.ilpw.edu.plrmmj.org.il These foundational experiments shattered the previous paradigm that body proteins were static structures. rmmj.org.ilpw.edu.plrmmj.org.il
Modern research continues to build on this foundation, using tracers like L-[1-13C,15N]leucine to simultaneously measure protein synthesis and degradation in specific tissues. For instance, studies in humans have used this dual-labeled leucine to investigate protein dynamics in muscle and splanchnic (internal organ) beds. diabetesjournals.org This approach allows for the calculation of net protein balance (synthesis minus degradation) in different tissues, providing insights into how factors like insulin (B600854) and amino acid availability regulate protein metabolism. diabetesjournals.org Such studies have revealed that the degradation of long-lived proteins, which constitute the majority of cellular proteins, is a regulated process influenced by factors such as amino acid availability. diabetesjournals.org
Methodological Comparisons in Protein Turnover Studies (e.g., precursor vs. end-product methods)
Two primary methodologies for assessing whole-body protein turnover are the precursor method and the end-product method. The precursor method, often considered the "gold standard," typically involves the continuous intravenous infusion of a labeled amino acid like [13C]leucine and measures the enrichment of the amino acid in the plasma, which serves as a proxy for the precursor pool for protein synthesis. nih.govcambridge.org In contrast, the end-product method commonly uses an orally administered 15N-labeled compound, such as [15N]glycine, and measures the enrichment of 15N in urinary end products like urea and ammonia. nih.govcambridge.org
Comparisons between these methods have been a subject of ongoing research to understand their respective advantages and limitations. While the precursor method is more direct, the end-product method is less invasive. nih.gov Studies comparing these methods have shown both agreements and discrepancies. For instance, a review comparing results from [15N]glycine end-product studies with those from [13C]leucine precursor studies found that while there were differences, the less invasive end-product method holds value, particularly for large-scale population studies. nih.gov A study in senior dogs comparing precursor ([13C]Leucine) and end-product ([15N]Glycine) methods found that while both yielded similar mean values for protein synthesis and breakdown, there was a wide variation in the end-product method's measurements. researchgate.netplos.orgnih.gov However, a significant correlation was found between the two methods for net protein synthesis. researchgate.net
| Method | Tracer Example | Administration | Measurement | Invasiveness |
| Precursor Method | [13C]Leucine | Intravenous Infusion | Plasma amino acid enrichment | More Invasive |
| End-Product Method | [15N]Glycine | Oral | Urinary urea/ammonia enrichment | Less Invasive |
Nitrogen Metabolism and Amino Acid Interconversion
Leucine Nitrogen Flux and Transamination Pathways
Leucine, a branched-chain amino acid, plays a significant role in nitrogen metabolism, particularly through transamination reactions. In these reactions, the amino group from leucine is transferred to an α-keto acid, forming a new amino acid and the α-keto acid of leucine, α-ketoisocaproate (KIC). The use of L-[1-13C, 15N]leucine allows for the simultaneous tracing of both the carbon skeleton and the amino nitrogen of leucine.
Studies in the brain have highlighted the importance of leucine in nitrogen shuttling between different cell types, such as neurons and astrocytes. nih.gov Leucine is readily taken up by the brain and participates in transamination reactions, contributing to the synthesis of other amino acids like glutamate (B1630785). nih.gov The dual-labeling approach has been instrumental in quantifying regional protein dynamics and leucine metabolism in various human tissues, including the splanchnic bed and skeletal muscle. diabetesjournals.org By measuring the appearance and disappearance of both the 13C and 15N labels, researchers can differentiate between protein synthesis, protein breakdown, and the rate of leucine transamination. diabetesjournals.org This provides a more complete picture of how different physiological conditions affect not just protein turnover but also the underlying amino acid and nitrogen fluxes.
Inter-amino Acid Nitrogen Exchange (e.g., Leucine-Isoleucine, Leucine-Alanine)
The nitrogen from L-Leucine (¹⁵N) can be transferred to other amino acids through transamination, a key process in amino acid metabolism. This transfer provides valuable information about the interconnectedness of amino acid pools.
Leucine-Isoleucine Exchange: Studies have investigated the fate of leucine nitrogen and found that when rat cerebral cortex slices were incubated with L-[¹⁵N]-leucine, L-isoleucine, and L-valine, the ¹⁵N from leucine was incorporated exclusively into isoleucine. nih.gov This suggests a specific metabolic channeling or compartmentalization of these branched-chain amino acids and their corresponding aminotransferases within the brain. nih.gov In pigs, the infusion of ¹⁵N-leucine has also demonstrated the transfer of the ¹⁵N label to isoleucine. nih.gov
Leucine-Alanine Exchange: Research in dogs using L-[¹⁵N]leucine has shown that leucine is a significant donor of nitrogen for the synthesis of alanine (B10760859). nih.govjci.org In these studies, the rate of leucine nitrogen transfer to alanine was substantial, accounting for a significant portion of both leucine's nitrogen and alanine's nitrogen turnover. nih.gov Similar findings in humans have indicated that endogenous branched-chain amino acids, like leucine, are major precursors for the de novo synthesis of both glutamine and alanine. physiology.orgnih.gov The transfer of ¹⁵N from leucine to alanine has also been observed in pigs. nih.gov
Investigations of Nitrogen Partitioning
L-Leucine (¹⁵N) is instrumental in tracing the distribution and partitioning of nitrogen among various metabolic pools and pathways within the body.
Studies in renal cancer cells have utilized ¹⁵N-leucine to track the fate of its nitrogen. nih.govbiorxiv.org This research demonstrated that the nitrogen from branched-chain amino acids, including leucine, is used for the generation of glutamate. nih.govbiorxiv.org This highlights the role of branched-chain amino acid catabolism in providing a nitrogen source for other metabolic reactions, which is a crucial aspect of metabolic reprogramming in cancer cells. nih.gov
Endogenous Amino Acid and Protein Losses Research
A significant application of L-Leucine (¹⁵N) is in the quantification of endogenous amino acid and protein losses, which is crucial for determining the true digestibility of dietary proteins. The ¹⁵N-isotope dilution technique is a common method for these measurements. tandfonline.com
Quantification of Endogenous Protein and Amino Acid Fluxes
The ¹⁵N-isotope dilution method, often employing a continuous infusion of L-Leucine (¹⁵N), allows for the estimation of endogenous nitrogen losses (ENL). tandfonline.com This technique is based on measuring the dilution of the ¹⁵N label in a precursor pool, such as plasma, by the unlabeled endogenous amino acids released from protein breakdown. tandfonline.com This method has been used to determine the flux between different protein pools in the body. tandfonline.com
The rate of appearance of amino acids, which reflects protein breakdown, can be calculated from the tracer infusion rate and the resulting plasma enrichment at an isotopic plateau. physiology.org For instance, the flux of leucine, representing whole-body protein breakdown, has been measured using this approach. nih.govjci.org
True Amino Acid Digestibility Determination
By quantifying endogenous amino acid losses, L-Leucine (¹⁵N) tracer methods enable the calculation of the true digestibility of amino acids from feedstuffs. nih.govplos.orgsemanticscholar.orgnih.govtandfonline.com This is a more accurate measure than apparent digestibility, as it accounts for the amino acids secreted into the gut that are not of direct dietary origin. tandfonline.comcambridge.org
The ¹⁵N-isotope dilution technique has been used to determine the real ileal digestibilities of amino acids in pigs, with results showing high digestibility for many amino acids after correcting for endogenous losses. tandfonline.com Similarly, in poultry, the ¹⁵N-leucine single-injection method has been shown to be effective for determining the true digestibility of amino acids in various protein-containing diets. nih.govplos.orgsemanticscholar.orgnih.gov
Methodological Validation in Animal Models
The validity of using L-Leucine (¹⁵N) as a tracer for determining endogenous losses and true digestibility has been the subject of numerous studies in animal models, particularly in pigs and poultry.
Pigs: Research in pigs has explored different aspects of the ¹⁵N-isotope dilution technique, including the choice of precursor pool and the potential for label recycling. tandfonline.com While the method has proven valuable, some studies have highlighted limitations and the need for careful methodological consideration. nih.govtandfonline.com For example, it has been shown that the choice of sampling site (portal vs. systemic blood) can influence the results. nih.gov
Poultry: In poultry, the ¹⁵N-leucine single-injection method has been developed and validated as a simpler and more cost-effective alternative to continuous infusion methods. nih.govplos.orgsemanticscholar.orgnih.govtandfonline.com Studies have demonstrated that this method is appropriate for determining endogenous amino acid losses and true amino acid digestibility across a range of dietary protein levels. nih.govplos.orgsemanticscholar.orgnih.gov
Table 1: Endogenous Amino Acid Losses in Cecectomized Roosters Determined by the ¹⁵N-Leucine Single-Injection Method
| Dietary Crude Protein Level | Total Endogenous Amino Acid Losses (mg/kg of DMI) |
| 0% | 1583 |
| 3% | 1625 |
| 6% | 1712 |
| 9% | 2345 |
| 12% | 2411 |
| 15% | 2456 |
| 18% | 2501 |
| 21% | 2533 |
Data adapted from Hu et al. (2017). plos.org
Quantitative Proteomics and Protein Quantification
L-Leucine (¹⁵N) is also a valuable tool in the field of quantitative proteomics, where it is used to label proteins for mass spectrometry-based quantification. This metabolic labeling approach allows for the comparison of protein abundance between different samples.
One common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an amino acid like leucine. sigmaaldrich.com The proteins from the different cell populations can then be mixed, digested, and analyzed by mass spectrometry. The ratio of the peak intensities for the light and heavy peptides provides a quantitative measure of the relative abundance of the corresponding protein.
Furthermore, methods have been developed to rapidly evaluate the fidelity of specific ¹⁵N-amino acid incorporation into proteins, which is crucial for ensuring the accuracy of quantitative proteomics experiments. nih.govnih.gov This involves analyzing the isotopic abundance of peptides using mass spectrometry to confirm that the label has been incorporated as intended and to check for any "scrambling" of the label to other amino acids. nih.govnih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applications
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for the in vitro quantification of proteins. nih.govresearchgate.net The method involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid. nih.gov One population is grown in "light" media containing the natural amino acid (e.g., L-Leucine with 14N), while the other is grown in "heavy" media supplemented with an isotopically labeled version, such as L-Leucine (15N). thermofisher.com
Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins in the "heavy" cell population. nih.gov After the experimental conditions are applied, the two cell populations are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry. fishersci.at Because every leucine-containing peptide from the "heavy" population will have a specific mass shift compared to its "light" counterpart, the relative abundance of thousands of proteins can be determined simultaneously from the ratio of the heavy and light peptide signals. creative-biolabs.com
L-Leucine is a suitable amino acid for SILAC due to its frequent occurrence in protein sequences. While L-Leucine can be labeled with various isotopes, including Deuterium (D) and Carbon-13 (13C), the use of Nitrogen-15 (15N) is common. nih.govthermofisher.com To increase the mass difference between labeled and unlabeled peptides and avoid spectral overlap, especially in complex multiplex experiments, combined labeling with both 13C and 15N is often employed. isotope.comnih.gov For instance, L-Leucine (¹³C₆, ¹⁵N) is used in heavy SILAC media for relative protein quantification. isotope.com This technique enables accurate comparisons of protein expression levels between different cell states or in response to various treatments, providing critical insights into cellular processes and disease mechanisms. creative-biolabs.com
Table 1: Examples of Isotopically Labeled Leucine Used in SILAC This is an interactive table. You can sort and filter the data.
| Labeled Compound | Isotopic Label(s) | Mass Shift (vs. Light) | Common Application |
|---|---|---|---|
| L-Leucine (15N) | 15N | +1 Da | Standard heavy label for 2-plex SILAC. |
| L-Leucine (D3) | 2H (Deuterium) | +3 Da | Used in early SILAC studies for differentiation. nih.gov |
| L-Leucine (D10, 15N) | 2H, 15N | +11 Da | Provides a large mass shift for complex analyses. isotope.com |
In Vivo Stable Isotope Labeling in Mammals (SILAM)
Stable Isotope Labeling in Mammals (SILAM) extends the principles of metabolic labeling to whole organisms, such as mice and rats. researchgate.netcortecnet.com This in vivo technique is crucial for studying protein dynamics in the context of complex physiological and pathological processes that cannot be replicated in cell culture. researchgate.net In a typical SILAM experiment, an animal is fed a specialized diet where the protein source is completely replaced with one containing amino acids uniformly labeled with a stable isotope, such as 15N. ckgas.comisotope.com For example, a diet containing 15N-labeled Spirulina can be used to metabolically label the entire proteome of a rodent. ckgas.comnih.gov
The labeled organism serves as an ideal internal standard for quantitative proteomics. isotope.com Tissues from the "heavy" 15N-labeled animal can be mixed with tissues from an unlabeled ("light") control or experimental animal. By analyzing the mixed sample with mass spectrometry, researchers can quantify differences in protein expression between the two animals. researchgate.net This method is particularly powerful because the heavy and light samples are combined at the very beginning of the sample preparation process, minimizing experimental variability. isotope.com
L-Leucine (15N) is one of the key labeled amino acids incorporated through this dietary approach. cortecnet.com Research has shown that long-term metabolic labeling of rats with a 15N-enriched diet allows for high levels of isotope incorporation across different tissues, reflecting their relative protein turnover rates. researchgate.net These labeled animals can then be used to study disease models, developmental biology, and the systemic response to various stimuli. researchgate.netnih.gov
Table 2: Research Findings from a SILAM Study in Rats This table presents data from a study where rats were metabolically labeled with a 15N-enriched diet. Source: researchgate.net
| Tissue | Average 15N Enrichment | Research Application Example | No. of Proteins Quantified | No. of Proteins with Altered Levels |
|---|---|---|---|---|
| Plasma | 92.2 mpe | Quantitative internal standard | N/A | N/A |
| Liver | N/A | Response to cycloheximide (B1669411) treatment | 310 | 127 |
Temporal and Spatial Proteomic Analysis
Beyond simple quantification, the use of L-Leucine (15N) and other stable isotopes enables the study of protein dynamics across time and space. researchgate.net These advanced applications provide a deeper understanding of the proteome as a highly dynamic entity.
Temporal Analysis (Protein Turnover): Temporal proteomics, often performed using a technique called pulsed SILAC (pSILAC), measures the rates of protein synthesis and degradation. researchgate.net In a typical pulse-chase experiment, cells are first cultured with a "heavy" amino acid like L-Leucine (15N) until proteins are fully labeled (the "pulse"). Subsequently, the cells are switched to "light" media containing unlabeled L-Leucine (the "chase"). nih.gov By collecting and analyzing samples at different time points during the chase period, researchers can monitor the disappearance of the heavy signal as labeled proteins are degraded and replaced by newly synthesized light proteins. researchgate.netnih.gov The rate of this replacement directly corresponds to the protein's turnover rate or half-life. nih.gov These dynamic studies have revealed that protein turnover is a fundamental process that is intricately regulated and can change in response to stimuli. nih.gov The use of 15N-labeled amino acids is preferred over deuterated ones in these studies to avoid potential shifts in liquid chromatography retention times that can complicate data analysis. nih.gov
Spatial Analysis (Protein Localization and Translocation): Spatial proteomics aims to understand the subcellular or tissue-specific localization of proteins. SILAM, by its nature, is a spatial analysis technique, allowing for the comparison of proteomes from different organs or tissues within a whole organism. researchgate.netnih.gov For example, by using a 15N-labeled mouse as a standard, one can compare the protein composition of the brain versus the liver from a control mouse to understand tissue-specific protein expression. researchgate.net In one study, rats were fed a 15N diet, and after a period, their offspring were switched to a 14N diet. The analysis of proteins from the liver and brain after 6 and 12 months allowed for the study of long-term protein turnover in different organs. nih.gov This approach, using L-Leucine (15N) as part of a globally labeled proteome, is invaluable for mapping protein distribution and identifying changes in localization during disease or development. researchgate.net
Research Models and Systems Employing L Leucine 15n
In Vitro Cellular and Tissue Culture Systems
Cell Culture Metabolic Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique in quantitative proteomics that utilizes L-Leucine (¹⁵N) and other stable isotope-labeled amino acids. fishersci.fithermofisher.comthermofisher.com This method involves the metabolic incorporation of "heavy" amino acids into proteins in living cells. fishersci.fithermofisher.com By replacing the natural "light" amino acids with their heavy isotopic counterparts, researchers can accurately quantify differences in protein abundance between different cell populations. fishersci.fithermofisher.com
In a typical SILAC experiment, one population of cells is grown in a medium containing the heavy ¹⁵N-labeled L-Leucine, while the control population is grown in a medium with the normal, "light" L-Leucine. fishersci.fithermofisher.com After a period of cell growth and protein synthesis, the proteins from both populations are extracted, combined, and analyzed by mass spectrometry. fishersci.fithermofisher.com The mass difference between the heavy and light leucine-containing peptides allows for the precise quantification of relative protein expression changes between the experimental conditions. thermofisher.com This approach offers several advantages, including high accuracy and the ability to combine samples at an early stage, which minimizes experimental variability. isotope.com
L-Leucine (¹⁵N) is particularly useful in these studies as it is an essential amino acid, ensuring that its incorporation into proteins reflects de novo protein synthesis. frontiersin.org The efficiency of label incorporation can reach 100% in living cells. fishersci.fi Beyond just L-Leucine, SILAC can be multiplexed using different isotopes of various amino acids like arginine and lysine, enabling the analysis of multiple experimental conditions simultaneously. fishersci.fithermofisher.com
One application of this technique has been in studying the function of specific amino acid transporters. For instance, researchers used L-Leucine labeled with both ¹³C and ¹⁵N to investigate its uptake in human brain capillary endothelial cells, revealing the role of transporters like LAT-1. mdpi.com This highlights the utility of isotopically labeled leucine (B10760876) in dissecting specific metabolic pathways at the cellular level.
Isolated Tissue Slice Metabolism Studies (e.g., Brain Cerebral Cortex)
The use of L-Leucine (¹⁵N) in isolated tissue slice preparations, particularly from the brain cerebral cortex, has provided significant insights into amino acid metabolism within the central nervous system. These ex vivo models allow for the study of metabolic pathways in a more intact and physiologically relevant context than cell cultures, while still permitting controlled experimental conditions.
A key area of investigation has been the role of branched-chain amino acids (BCAAs), including leucine, as nitrogen donors for the synthesis of neurotransmitters like glutamate (B1630785). frontiersin.orgresearchgate.net Studies using acutely isolated slices of human and mouse cerebral cortical tissue have demonstrated that these tissues actively metabolize BCAAs. frontiersin.org When these slices are incubated with ¹⁵N-labeled leucine, the ¹⁵N isotope is transferred to other amino acids, primarily glutamate and glutamine. frontiersin.orgnih.gov This process, known as transamination, is a fundamental step in amino acid metabolism.
One study specifically investigated the fate of leucine nitrogen in rat cerebral cortex slices. nih.gov The slices were incubated with L-[¹⁵N]-leucine, and subsequent analysis by gas chromatography-mass spectrometry revealed that the ¹⁵N from leucine was incorporated exclusively into isoleucine. nih.gov This finding suggests a compartmentalization of leucine, valine, and their corresponding aminotransferases within the cerebral cortex. nih.gov
Furthermore, research on human cerebral cortical slices has shown that astrocytes, a type of glial cell, are highly active in BCAA metabolism. frontiersin.org They utilize the carbon skeleton of BCAAs for energy and the nitrogen for synthesizing glutamine. frontiersin.org This is particularly significant as glutamine is a precursor for the neurotransmitter glutamate. researchgate.net The use of ¹⁵N-labeled leucine has been instrumental in demonstrating that a substantial portion, estimated to be between 30% and 50%, of the nitrogen required for glutamate and glutamine synthesis in the brain is derived from leucine. researchgate.net
In Vivo Animal Models
Rodent Models in Metabolic Research
Rodent models are extensively used to study the in vivo effects of L-Leucine (¹⁵N) on whole-body metabolism, particularly in the context of protein turnover and amino acid flux in various physiological and pathological states. These studies often involve the administration of ¹⁵N-leucine, followed by the analysis of its incorporation into proteins and its metabolic fate in different tissues.
One area of focus has been the metabolism of branched-chain amino acids (BCAAs) in the brain. nih.govnih.gov In studies of ketosis induced by a high-fat diet in mice, the administration of [¹⁵N]leucine revealed that this labeled amino acid accumulated to a greater extent in both the blood and brain of ketotic mice compared to controls. nih.gov This suggests altered leucine transport or metabolism during ketosis. The study also found that in ketotic animals, there was an increase in the labeled nitrogen being incorporated into GABA, an inhibitory neurotransmitter. nih.gov
Another innovative application of L-Leucine (¹⁵N) in rodent models is Stable Isotope Labeling in Mammals (SILAM). isotope.com In this technique, an entire rodent is metabolically labeled by feeding it a diet where the protein source contains isotopically labeled amino acids, such as ¹⁵N-labeled spirulina or specific ¹⁵N-labeled amino acids like leucine. isotope.com The tissues from these "heavy" animals then serve as ideal internal standards for quantitative proteomics, allowing for precise measurement of protein changes in unlabeled, experimental animals. isotope.com This method is particularly valuable for studying basic mammalian physiology and animal models of disease. isotope.com
Multi-isotope imaging mass spectrometry (MIMS) has also been used in mice fed a ¹⁵N-L-leucine diet to study protein renewal in highly organized tissues like the cochlea. researchgate.net This technique allows for the visualization and quantification of ¹⁵N incorporation at a subcellular level, providing detailed information on protein turnover in specific cell types and structures. researchgate.net
The following table summarizes key findings from rodent studies using L-Leucine (¹⁵N):
| Research Area | Model | Key Findings with L-Leucine (¹⁵N) |
| Brain Metabolism & Ketosis | Mice on a ketogenic diet | Increased accumulation of [¹⁵N]leucine in blood and brain. Increased incorporation of ¹⁵N into GABA. nih.gov |
| Quantitative Proteomics | Mice (SILAM) | Tissues from ¹⁵N-labeled mice serve as internal standards for quantifying protein expression in control mice. isotope.com |
| Tissue Protein Renewal | Mice | MIMS analysis of cochlear tissue showed ¹⁵N incorporation into various cell types and subcellular structures, indicating protein renewal. researchgate.net |
Large Animal Models (e.g., Poultry, Swine) in Nutritional Research
In large animal models such as poultry and swine, L-Leucine (¹⁵N) is a valuable tool for nutritional research, particularly for determining the digestibility of amino acids and understanding protein metabolism. These studies are crucial for optimizing feed formulations to enhance animal growth, improve feed efficiency, and reduce nitrogen excretion into the environment. researchgate.netcambridge.org
A significant application of L-Leucine (¹⁵N) in poultry research is the determination of endogenous amino acid losses (EAALs). researchgate.netplos.orgnih.gov EAALs refer to the amino acids that are lost from the animal's body in the digestive tract, originating from sources like digestive enzymes, sloughed intestinal cells, and mucin, rather than from undigested dietary protein. cambridge.org Accurately measuring EAALs is essential for calculating the true digestibility of amino acids in feed ingredients. researchgate.netcambridge.org
The ¹⁵N-isotope dilution method, and more recently the ¹⁵N-leucine single-injection method, have been developed for this purpose. researchgate.netplos.orgnih.gov In the single-injection method, a bird is injected with a dose of ¹⁵N-leucine. plos.orgnih.gov The enrichment of ¹⁵N in the endogenous protein, often measured in plasma or mucin, is then compared to the ¹⁵N enrichment in the excreta to calculate the proportion of endogenous amino acids. plos.orgnih.gov Studies in cecectomized roosters have shown that this method is appropriate for determining EAALs and the true digestibility of amino acids in poultry fed diets with varying protein levels. plos.orgnih.gov Research has found that glutamic acid, aspartic acid, threonine, serine, and proline are the predominant endogenous amino acids in the excreta of roosters. plos.orgnih.gov
In swine, L-Leucine (¹⁵N) has been used to investigate whole-body protein turnover and the effects of dietary leucine supplementation. nih.gov One study infused pigs with ¹⁵N-leucine to determine the impact of supplemental leucine on protein synthesis, degradation, and deposition, both in a normal state and during an immune system challenge induced by lipopolysaccharides (LPS). nih.gov The results indicated that in healthy pigs, increasing dietary leucine reduced whole-body protein synthesis and degradation, thereby improving the efficiency of protein deposition. nih.gov However, this beneficial effect of supplemental leucine on protein turnover was not observed during the immune challenge. nih.gov Other studies in pigs have used ¹⁵N-leucine infusion to measure ileal endogenous nitrogen losses, although some methodological challenges have been noted, suggesting that the technique may sometimes overestimate these losses. nih.gov
The table below presents a summary of research findings in large animal models:
| Animal Model | Research Focus | Key Findings with L-Leucine (¹⁵N) |
| Poultry (Roosters) | Endogenous Amino Acid Losses (EAALs) & True Digestibility | The ¹⁵N-leucine single-injection method is effective for determining EAALs. The primary endogenous amino acids in excreta are glutamic acid, aspartic acid, threonine, serine, and proline. plos.orgnih.gov |
| Swine | Whole-Body Protein Turnover | Supplemental leucine improved the efficiency of protein deposition in healthy pigs by reducing protein synthesis and degradation. This effect was absent during an immune challenge. nih.gov |
| Swine | Ileal Endogenous Nitrogen Losses | The ¹⁵N-leucine infusion technique has been used, but may overestimate losses under certain conditions. nih.gov |
Considerations for Model System Selection
The selection of an appropriate research model is a critical determinant for the successful investigation of L-Leucine (15N)'s role in metabolic processes. The choice between in vitro, in vivo animal, and human models depends on the specific research question, the desired level of biological complexity, and the trade-offs between experimental control and physiological relevance. Each system offers distinct advantages and limitations that must be carefully weighed.
In vitro models, such as isolated muscle incubations and cell cultures, provide a highly controlled environment to dissect the direct molecular mechanisms of L-Leucine. nih.gov These systems are particularly advantageous for studying dose-response relationships and for the simultaneous measurement of protein synthesis and degradation pathways without the confounding influences of systemic hormonal and nutritional factors. nih.govcore.ac.uk For instance, studies using skeletal muscle cell cultures have been instrumental in demonstrating that the effects of leucine on protein synthesis and its inhibition of proteolysis can be disconnected and are dose-dependent. nih.gov However, a significant limitation of in vitro systems is that they may not fully replicate the complex intercellular and inter-organ signaling that occurs in a whole organism. core.ac.uk Measurements in isolated muscle, for example, often show a state of negative protein balance that might better mimic a catabolic state rather than normal physiological conditions. nih.govcore.ac.uk
Animal models, ranging from rodents to larger mammals like pigs, offer a more integrated physiological system to study the metabolism of L-Leucine (15N). They allow for the investigation of whole-body protein turnover, amino acid digestibility, and the influence of dietary and hormonal factors that are absent in vitro. researchgate.netcambridge.org The pig is often considered a superior model for human nutrition studies compared to the rat due to its similar digestive tract anatomy and physiology. researchgate.netcambridge.org Tracers like L-Leucine (15N) are extensively used in animal models to determine parameters such as endogenous amino acid losses (EAAL) and the true digestibility of dietary proteins. researchgate.net For example, the 15N-dilution method has been applied in poultry to refine diet formulations. researchgate.net However, interspecies differences in metabolism and physiology necessitate careful extrapolation of findings to humans. tandfonline.com
Human studies represent the most physiologically relevant model for understanding the impact of L-Leucine (15N) on human health. Using stable isotope tracers like L-Leucine (15N) in human subjects allows for the direct measurement of muscle protein synthesis, breakdown, and net protein balance in response to various stimuli. nih.gov These studies have been crucial in confirming the anabolic effects of leucine. nih.gov However, human studies are often limited by ethical considerations, cost, and the inherent variability among subjects. The invasive nature of techniques like muscle biopsies can also limit the frequency and scope of sampling. nih.gov
The choice of the specific isotope and the methodology for its administration and detection are also critical considerations. For instance, while L-[1-13C]leucine is commonly used to estimate protein oxidation, L-Leucine (15N) is valuable for tracing the fate of the amino group and for simultaneous kinetic studies of multiple amino acids. physiology.org The method of tracer administration (e.g., primed constant infusion vs. flooding dose) can also influence the results and their interpretation. nih.gov Furthermore, the selection of the precursor pool for calculating synthesis rates (e.g., plasma amino acid vs. intracellular amino acid) is a known methodological challenge that can significantly affect the outcome. nih.gov
Ultimately, the selection of a model system for L-Leucine (15N) research involves a balance between the reductionist approach of in vitro studies, which offers mechanistic detail, and the holistic perspective of in vivo models, which provides physiological relevance. Integrating findings from across these different model systems is often the most powerful approach to building a comprehensive understanding of L-Leucine's metabolic roles.
| Model System | Key Advantages | Key Limitations | Primary Application with L-Leucine (15N) |
| In Vitro (Cell Culture/Isolated Tissue) | High degree of experimental control; ability to isolate specific mechanisms; simultaneous measurement of synthesis and degradation. nih.gov | Lack of systemic physiological context; may not reflect in vivo conditions accurately. core.ac.uk | Investigating direct dose-dependent effects on protein turnover and signaling pathways. nih.gov |
| Animal Models (e.g., Rat, Pig, Poultry) | Represents a whole-body physiological system; allows for invasive and detailed tissue sampling; good for nutritional and digestibility studies. researchgate.netcambridge.org | Interspecies metabolic differences; results may not be directly translatable to humans. tandfonline.com | Determining endogenous amino acid losses, true protein digestibility, and whole-body protein kinetics. researchgate.net |
| Human Models | Highest physiological relevance for human health and nutrition. nih.gov | Ethical constraints; high cost; inter-individual variability; less invasive sampling options. nih.gov | Measuring muscle protein synthesis, breakdown, and net protein balance in response to interventions. nih.gov |
Advanced Methodological Considerations and Challenges
Tracer Administration Modalities
The method by which the L-leucine (15N) tracer is introduced into the biological system is a critical determinant of the study's outcome and the validity of the subsequent kinetic calculations. The primary goal is to introduce the tracer in a manner that allows for the accurate measurement of its incorporation into proteins or its flux through various metabolic pathways, without perturbing the system's natural state.
Primed Continuous Infusion Protocols
Primed continuous infusion is a widely utilized technique designed to achieve and maintain a steady-state isotopic enrichment of the tracer in the plasma and, ideally, in the precursor pool for protein synthesis. physiology.orgphysiology.orgcambridge.org This method involves an initial larger dose of the tracer, known as a priming dose, followed by a constant, lower-rate infusion over several hours. physiology.orgphysiology.org The priming dose is calculated to rapidly fill the body's free amino acid pools, while the continuous infusion is intended to replace the tracer that is being utilized or cleared from the system, thus maintaining a stable isotopic plateau. physiology.orgcambridge.org
Achieving a true isotopic steady state is crucial for the application of simplified kinetic models that calculate protein synthesis and breakdown rates. physiology.orgnih.gov Typically, a period of 2 to 4 hours is required to reach this steady state in plasma. physiology.orgphysiology.org This method is considered a reference approach for obtaining reliable estimates of whole-body protein metabolism under many physiological conditions. cambridge.org The precision of this method can yield relative uncertainties of approximately 2% for leucine (B10760876) turnover and 4% for its incorporation into protein. physiology.org
| Parameter | Typical Relative Uncertainty |
| Leucine Turnover | 2% |
| Leucine Oxidation | 10% |
| Leucine Incorporation into Protein | 4% |
This table displays the typical relative uncertainties associated with the primed continuous infusion method for measuring different aspects of leucine metabolism. physiology.org
Single Injection and Flooding Dose Methods
In contrast to the continuous infusion method, single injection and flooding dose techniques involve the administration of a single, large bolus of the tracer. plos.orgsemanticscholar.org The flooding dose method, in particular, aims to overwhelm the endogenous free amino acid pools with the labeled amino acid. unja.ac.id The primary advantage of this approach is the rapid and substantial enrichment of the precursor pool for protein synthesis, which can minimize the difficulties in assessing the true precursor labeling. unja.ac.idresearchgate.net This method is often rapid to perform, making it suitable for clinical settings and studies involving patients. researchgate.net
However, a significant concern with the flooding dose technique is the potential for the large bolus of amino acids to stimulate protein synthesis itself, which could lead to an overestimation of basal synthesis rates. unja.ac.id Studies have shown that flooding with essential amino acids like leucine can increase the fractional synthesis rate of muscle and albumin proteins. cambridge.org The single injection method, which uses a smaller bolus, is considered an alternative that may circumvent some of the stimulatory effects of the flooding dose. plos.orgunja.ac.id This method relies on the assumption that the ratio of ¹⁵N-enrichment of endogenous leucine in excreta to that in deproteinized plasma remains relatively constant after the injection. plos.orgsemanticscholar.org
Oral and Intravenous Administration Routes
The route of tracer administration, whether oral or intravenous, can significantly influence the kinetic data obtained. Intravenous infusion is the most direct method, bypassing the complexities of digestion and absorption, and is often considered the reference method for studying whole-body protein kinetics. physiology.org It allows for precise control over the rate of tracer appearance in the systemic circulation. nih.gov
Oral administration, on the other hand, introduces the tracer through the gastrointestinal tract, which is the physiological route for dietary amino acids. nih.govdntb.gov.ua This approach is essential for studies investigating splanchnic metabolism and the "first-pass" extraction of amino acids by the gut and liver. physiology.org However, achieving a steady state in plasma isotopic enrichment with oral administration can be challenging due to variable rates of gastric emptying and intestinal absorption. physiology.org Studies have shown that duodenal infusion, which bypasses the stomach, can lead to a more stable isotopic enrichment compared to gastric infusion. physiology.org Research comparing oral and intravenous administration of ¹⁵N-leucine has found that while mean plasma ¹⁵N-enrichment can differ, the calculated real nitrogen digestibility can be equal with both methods under specific dietary conditions. nih.gov
Sampling Strategies for Isotopic Enrichment Analysis
The collection and processing of biological samples are critical steps for accurately determining the isotopic enrichment of L-leucine (15N) in various metabolic pools. The choice of sample and the methods for its preparation directly impact the final results and their interpretation.
Plasma and Blood Metabolite Isolation
Blood is the most commonly sampled tissue in human metabolic studies due to its accessibility. physiology.orgplos.orgphysiology.orgnih.gov Following collection, blood is typically centrifuged to separate plasma, which is then stored frozen until analysis. physiology.org The ¹⁵N-enrichment of free L-leucine in the plasma is a key measurement, serving as a proxy for the precursor pool for protein synthesis in many studies. plos.orgsemanticscholar.org
For a more accurate representation of the intracellular precursor pool, some studies measure the enrichment of α-ketoisocaproate (α-KIC), the transamination product of leucine, in the plasma. cambridge.org The rationale is that plasma α-KIC enrichment is thought to better reflect the enrichment of leucyl-tRNA, the immediate precursor for protein synthesis. cambridge.org The isolation of amino acids from plasma for analysis often involves deproteinization, followed by purification steps. semanticscholar.org The subsequent determination of ¹⁵N-enrichment is typically performed using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). plos.orgsemanticscholar.orgresearchgate.net
| Sample | Analyte | Rationale |
| Plasma | Free L-leucine (15N) | Accessible proxy for the precursor pool for whole-body protein synthesis. plos.orgsemanticscholar.org |
| Plasma | α-ketoisocaproate (α-KIC) | Believed to better reflect the intracellular precursor for protein synthesis (leucyl-tRNA). cambridge.org |
| Urine | Urea (B33335), Ammonia (B1221849) | Used to estimate the catabolic rate of the labeled amino acid and whole-body protein turnover. physiology.org |
This table outlines the common analytes measured in plasma and urine for L-leucine (15N) tracer studies and the rationale for their analysis.
Tissue Biopsy Preparation for Protein Incorporation
To directly measure the rate of protein synthesis within a specific tissue, such as skeletal muscle, tissue biopsies are required. physoc.orgphysiology.org This invasive procedure provides a direct measure of the incorporation of the L-leucine (15N) tracer into tissue proteins over time. physoc.orgphysiology.org Following collection, muscle samples are immediately frozen in liquid nitrogen to halt metabolic processes. physiology.org
The preparation of tissue for analysis involves several steps. The tissue is first homogenized, and then different protein fractions (e.g., mixed, myofibrillar, sarcoplasmic) can be isolated through differential centrifugation. physoc.org The isolated protein is then hydrolyzed to break it down into its constituent amino acids. physoc.org The enrichment of ¹⁵N in the protein-bound leucine is then measured, typically by GC-C-IRMS, after derivatization of the amino acids. plos.orgsemanticscholar.org The fractional synthesis rate (FSR) of the protein is calculated from the increase in protein-bound ¹⁵N-leucine enrichment over time, relative to the enrichment of the precursor pool. physiology.org
Excreta and Luminal Digesta Analysis
The analysis of L-Leucine (15N) and its metabolites in excreta (urine and feces) and luminal digesta provides crucial insights into nitrogen metabolism, protein digestion, and endogenous nutrient losses. This type of analysis is fundamental for determining the true digestibility of dietary proteins and for quantifying the amount of endogenous nitrogen that is secreted into the gastrointestinal tract. wur.nlplos.orgnih.gov
In studies involving cecectomized roosters, the single-injection method with ¹⁵N-leucine has been validated for determining endogenous amino acid losses (EAALs). plos.orgnih.gov Researchers found that the ¹⁵N-enrichment was highest in deproteinized plasma, followed by crude mucin, and then excreta. plos.orgnih.gov Notably, the ratio of ¹⁵N-enrichment in crude mucin to free leucine in plasma remained relatively consistent across different dietary protein levels, supporting the method's reliability. plos.orgnih.gov Mucin is a significant non-bacterial protein component in the digesta, and its analysis serves as a valuable reference for total endogenous protein content. plos.orgnih.gov
Similarly, in studies with pigs, the ¹⁵N-isotope dilution technique, often employing a continuous infusion of ¹⁵N-leucine, is used to differentiate between endogenous and undigested dietary protein in the digesta. wur.nl This method is predicated on the principle that any ¹⁵N enrichment in the digesta originates from the animal's own metabolic pool. wur.nl The analysis of ileal digesta allows for the calculation of true ileal protein digestibility by correcting for endogenous nitrogen losses. wur.nl
Table 1: Research Findings from Excreta and Luminal Digesta Analysis using L-Leucine (15N)
| Parameter | Finding | Organism | Reference |
|---|---|---|---|
| ¹⁵N-Enrichment Hierarchy | Deproteinized Plasma > Crude Mucin > Excreta | Cecectomized Roosters | plos.orgnih.gov |
| Mucin/Plasma Enrichment Ratio | Remained consistent across dietary protein levels | Cecectomized Roosters | plos.orgnih.gov |
| Endogenous Nitrogen Source | ¹⁵N enrichment in digesta is derived from the animal's metabolic pool | Pigs | wur.nl |
| Digestibility Calculation | Correction for endogenous losses allows for true ileal protein digestibility determination | Pigs | wur.nl |
Expired Gas (e.g., CO2) Analysis
The analysis of expired gases, specifically the measurement of isotopically labeled carbon dioxide (¹³CO₂), is a key component of many L-leucine tracer studies, often used in conjunction with ¹⁵N-leucine. physiology.orgnih.gov While L-Leucine (15N) traces the fate of the amino acid's nitrogen, a simultaneously administered carbon-labeled leucine, such as L-[1-¹³C]leucine, allows for the quantification of leucine oxidation. physiology.orgphysiology.org
When L-[1-¹³C]leucine is oxidized, the ¹³C label is released as ¹³CO₂, which can be measured in expired breath. physiology.orgphysiology.org By measuring the rate of ¹³CO₂ exhalation and the isotopic enrichment of expired CO₂, researchers can calculate the rate of whole-body leucine oxidation. physiology.orgphysiology.org This information, combined with data from the ¹⁵N tracer on protein synthesis and breakdown, provides a comprehensive picture of leucine kinetics. physiology.orgresearchgate.net
Studies in humans have demonstrated that with a primed, continuous infusion of L-[1-¹³C]leucine, an isotopic steady state in expired CO₂ can be reached in under two hours. physiology.org This allows for the determination of leucine turnover, oxidation, and incorporation into protein with a high degree of precision. physiology.orgphysiology.org The use of stable isotopes makes this method applicable to human subjects of all ages. physiology.orgphysiology.org In sheep, the continuous infusion of both L-[¹⁵N]- and [1-¹³C]leucine has been used to determine whole-body protein synthesis rates, with leucine oxidation accounting for a measurable percentage of the plasma leucine flux. nih.gov
Isotopic Scrambling and Recirculation Phenomena
A significant challenge in isotope tracing studies is the phenomenon of isotopic scrambling, where the isotopic label from the administered tracer is transferred to other molecules through metabolic processes. ckisotopes.com In the case of L-Leucine (15N), the ¹⁵N can be transferred to other amino acids via transamination reactions. illinois.edu This can lead to the misincorporation of the ¹⁵N label into amino acids other than leucine, potentially complicating the interpretation of results. ckisotopes.com
The extent of scrambling can vary depending on the amino acid and the metabolic pathways involved. For instance, in E. coli, amino acids that are intermediates in metabolic pathways, such as glutamate (B1630785) and aspartate, are more prone to scrambling. ckisotopes.com In human embryonic kidney (HEK)293 cells, significant scrambling of the ¹⁵N atom has been observed for several amino acids, including leucine. nih.gov
Recirculation of the isotope is another important consideration. After the breakdown of proteins synthesized with the labeled amino acid, the L-Leucine (15N) can be released back into the free amino acid pool and be reutilized for protein synthesis. This recycling of the label can complicate the calculation of true synthesis and breakdown rates, particularly in long-term studies. chempep.com
Modeling and Data Interpretation in Isotope Tracing Studies
To address the complexities of isotope tracing, including scrambling and recirculation, sophisticated modeling and data interpretation techniques are essential. These models allow for a more accurate quantification of metabolic fluxes from the raw isotopic data.
Kinetic Modeling for Flux Determination
Kinetic models are used to describe the movement of the L-Leucine (15N) tracer through various metabolic pools. researchgate.netnih.gov A common approach is the two-pool model, which considers the plasma pool and the intracellular pool of the amino acid. researchgate.net By measuring the isotopic enrichment in these pools over time, researchers can calculate key parameters of protein metabolism.
Under steady-state conditions, the rate of appearance (Ra) of leucine into the plasma, which represents protein breakdown in a post-absorptive state, can be determined. researchgate.netnih.gov The rate of disappearance (Rd) of leucine from the plasma is partitioned between protein synthesis (non-oxidative disposal) and oxidation. researchgate.net The basic equation for leucine flux (Q) is:
Q = S + C = B + I
Where:
S is the rate of synthesis
C is the rate of oxidation
B is the rate of breakdown
I is the dietary intake
In a post-absorptive state where intake (I) is zero, protein breakdown (B) equals the flux (Q). researchgate.net Whole-body protein synthesis can then be calculated as the difference between flux and oxidation (S = Q - C). researchgate.net
Dual-Isotope Tracer Methodologies
The simultaneous use of two different isotopes, such as L-Leucine (15N) and L-[1-¹³C]leucine, is a powerful dual-isotope tracer methodology. physiology.orgnih.govphysiology.org This approach allows for the concurrent measurement of different aspects of amino acid metabolism. physiology.org For example, the ¹⁵N label can be used to trace nitrogen flux and protein synthesis, while the ¹³C label tracks leucine oxidation. nih.govphysiology.org
This methodology has been applied to measure the kinetics of two different amino acids simultaneously, providing a more comprehensive view of protein dynamics. physiology.org For instance, L-[1-¹³C]leucine can be infused alongside another amino acid labeled with ¹⁵N to determine their respective turnover rates. physiology.org However, accurate analysis of dual-isotope data requires high-resolution mass spectrometry to distinguish between the different isotopologues and correction for natural isotope abundance. chemrxiv.org
Mathematical Models for Endogenous Contribution
Mathematical models are crucial for estimating the contribution of endogenous secretions to the total nitrogen and amino acid content in the gut. The ¹⁵N-isotope dilution method is a prime example. wur.nlnih.gov This method relies on the intravenous infusion of ¹⁵N-leucine to label the body's metabolic nitrogen pool. wur.nlnih.gov
By measuring the ¹⁵N enrichment in a precursor pool (e.g., plasma) and in the ileal digesta, the proportion of endogenous nitrogen can be calculated. wur.nlnih.gov A key assumption is that the ¹⁵N enrichment of the endogenous secretions is similar to that of the chosen precursor pool. wur.nl
In a study on human volunteers, the ¹⁵N-leucine dilution method was found to be a convenient way to differentiate between exogenous and endogenous nitrogen in the jejunum after a meal. nih.gov The researchers developed a mathematical equation to model the ¹⁵N-leucine enrichment of the endogenous secretion over time. nih.gov This allowed them to calculate that a significant portion of the exogenous nitrogen and amino acids from a yogurt meal were absorbed in the upper jejunum. nih.gov
Q & A
Q. What peer-review criteria should prioritize when evaluating 15N-leucine-based mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
